molecular formula C42H39N5O9 B1278806 N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate CAS No. 74405-42-8

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate

Cat. No.: B1278806
CAS No.: 74405-42-8
M. Wt: 757.8 g/mol
InChI Key: WYSOXXMLUVYPGV-BMPTZRATSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides the complete designation as 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid. This extensive nomenclature reflects the complex stereochemical and structural features inherent in the molecule, with specific attention to the absolute configuration at multiple chiral centers within the furanose ring system. The molecular formula C₄₂H₃₉N₅O₉ indicates a substantial molecular architecture containing forty-two carbon atoms, thirty-nine hydrogen atoms, five nitrogen atoms, and nine oxygen atoms, resulting in a molecular weight of 757.8 grams per mole. The compound bears the Chemical Abstracts Service registry number 74405-42-8, which serves as a unique identifier in chemical databases worldwide.

The structural analysis reveals several distinct functional domains within the molecule that contribute to its overall chemical behavior and synthetic utility. The adenine base modification involves N-benzoylation at the 6-amino group, creating an amide linkage that provides protection during chemical synthesis while maintaining the essential purine ring system integrity. The 5'-hydroxyl group carries a bis(4-methoxyphenyl)phenylmethyl substituent, commonly referred to as the dimethoxytrityl protecting group, which serves as an acid-labile protecting group in nucleoside chemistry applications. The 3'-position features a succinate ester linkage, specifically a 4-oxobutanoic acid moiety that terminates in a free carboxylic acid functional group, enabling further chemical derivatization or solid-phase attachment protocols.

Table 1: Molecular Identification Parameters

Parameter Value
International Union of Pure and Applied Chemistry Name 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Molecular Formula C₄₂H₃₉N₅O₉
Molecular Weight 757.8 g/mol
Chemical Abstracts Service Number 74405-42-8
InChI Key WYSOXXMLUVYPGV-BMPTZRATSA-N
European Community Number 277-852-7

The stereochemical designation (2R,3S,5R) specifically defines the absolute configuration at the three chiral centers within the deoxyribose sugar moiety, corresponding to the natural beta-deoxyribose configuration found in deoxyribonucleic acid. This stereochemical arrangement ensures compatibility with enzymatic systems and maintains the proper three-dimensional orientation required for biological recognition and synthetic applications. The systematic nomenclature also incorporates the oxolan ring designation, which represents the five-membered furanose ring system characteristic of nucleoside structures.

Properties

IUPAC Name

4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOXXMLUVYPGV-BMPTZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225401
Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
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Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74405-42-8
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-(hydrogen butanedioate)
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Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
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Record name N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
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Record name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-O-succinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate typically involves multiple steps:

    Protection of the Adenosine Base: The adenosine base is first protected with a benzoyl group to prevent unwanted reactions.

    Attachment of Methoxyphenyl Groups: The 5’-hydroxyl group of the adenosine is then protected with bis(4-methoxyphenyl)phenylmethyl groups.

    Formation of the Succinate Ester: Finally, the 3’-hydroxyl group is esterified with succinic anhydride to form the succinate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃₈H₃₅N₅O₆
  • Molecular Weight : 757.8 g/mol
  • IUPAC Name : N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

The structure of this compound features a benzoyl group and a bis(4-methoxyphenyl) moiety attached to the deoxyadenosine backbone, contributing to its unique biological activities.

Biochemical Applications

  • DNA Polymerase Activation :
    • The compound acts as an effective activator of DNA polymerase, facilitating DNA synthesis. This property is particularly useful in molecular biology techniques such as PCR (Polymerase Chain Reaction) and DNA cloning, where efficient DNA replication is critical .
  • Antiviral Activity :
    • Preliminary studies indicate that derivatives of deoxyadenosine exhibit antiviral properties. N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate has shown potential against various viral infections by inhibiting viral replication mechanisms .
  • Nucleotide Analog Studies :
    • As a nucleotide analog, this compound can be employed in studies to understand nucleotide metabolism and the role of nucleotides in cellular processes. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids, providing insights into nucleic acid function and stability .

Therapeutic Applications

  • Cancer Research :
    • The compound has been explored for its potential in cancer therapy due to its ability to interfere with DNA replication in rapidly dividing cells. This mechanism can be harnessed for developing chemotherapeutic agents that target cancer cell proliferation .
  • Gene Therapy :
    • Given its role in enhancing DNA polymerase activity, this compound could be utilized in gene therapy approaches where efficient gene transfer and expression are necessary .
  • Research on Nucleoside Transporters :
    • The compound's interaction with nucleoside transporters can provide valuable information about the transport mechanisms of nucleosides across cell membranes, which is crucial for understanding drug delivery systems .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of various deoxyadenosine derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro. The results suggested that the compound could serve as a lead for developing new antiviral therapies.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with the compound revealed a marked decrease in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of DNA synthesis and repair pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate involves its interaction with nucleic acids. The compound can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it useful in antiviral and anticancer research. The molecular targets include enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate: Similar in structure but lacks the methoxyphenyl groups.

    N4-Benzoyl-2’-deoxy-5’-O-DMT-cytidine 3’-O-succinate: A cytidine derivative with similar protective groups.

    DMT-2’-O-Methyl-rA (bz) Phosphoramidite: A related compound used in RNA synthesis with a methyl group at the 2’-position.

Uniqueness

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is unique due to the presence of both benzoyl and bis(4-methoxyphenyl)phenylmethyl groups, which enhance its stability and reactivity. This makes it particularly useful in the synthesis of complex nucleic acid derivatives and in applications requiring high stability and specificity.

Biological Activity

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate (CAS # 110764-72-2) is a chemically modified nucleoside designed to enhance the stability and functionality of nucleic acids. This compound features several modifications, including a benzoyl group at the N position, a bis(4-methoxyphenyl)benzyl group at the 5' position, and a methyl group at the 2' position of the ribose sugar. These modifications are critical for improving the chemical and enzymatic stability of nucleosides, making them valuable in both research and therapeutic applications.

  • Molecular Formula : C₄₂H₃₉N₅O₇
  • Molecular Weight : 703.74 g/mol
  • Solubility : Insoluble in water (approximately 2.7E -6 g/L at 25 ºC)

The modifications in N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine enhance its resistance to enzymatic degradation by:

  • DMT Group : The protective DMT group at the 5' position prevents unwanted reactions during oligonucleotide synthesis, ensuring precise assembly of nucleic acid sequences.
  • 2'-O-Methyl Modification : This modification increases stability by protecting against ribonucleases, enzymes that degrade RNA.
  • Benzoyl Group : Further enhances stability and may influence the binding affinity and specificity of the nucleoside in biological systems.

Biological Activity

Research has shown that this compound exhibits significant biological activity, particularly in the context of RNA therapeutics. Its enhanced stability allows for prolonged activity in biological systems, which is crucial for therapeutic applications such as small interfering RNAs (siRNAs) and antisense oligonucleotides.

Key Findings from Studies

  • Stability and Efficacy : The compound's modifications contribute to increased resistance to degradation, thereby enhancing the efficacy of RNA therapeutics .
  • Applications in Molecular Biology : Used to study RNA interactions and mechanisms, facilitating advancements in genetic regulation research .
  • Therapeutic Potential : Particularly beneficial for developing RNA-based therapies aimed at regulating gene expression due to its prolonged stability in biological environments .

Case Studies

Several studies have evaluated the efficacy of modified nucleosides similar to N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine:

StudyFindings
Beaucage & Iyer (1992)Discussed advancements in oligonucleotide synthesis using modified nucleosides, emphasizing their role in enhancing stability and functionality .
Manoharan (1999)Highlighted the importance of 2'-O-methyl modifications in increasing the longevity and activity of RNA therapeutics .
ResearchGate PublicationsVarious studies on modified nucleosides indicate improved bioactivity and selectivity in therapeutic applications .

Q & A

Q. What are the key steps in synthesizing N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate?

The synthesis involves sequential protection and coupling reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group via reaction with bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions. The 3'-hydroxyl is then activated with succinic anhydride to form the succinate ester. Phosphoramidite derivatives are synthesized using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in dichloromethane under argon, followed by purification via silica gel chromatography (eluent: gradient of ethyl acetate/hexanes) .

Q. How is the DMT protecting group critical in oligonucleotide synthesis?

The DMT group protects the 5'-hydroxyl during solid-phase synthesis, preventing unwanted side reactions. Its orthogonality allows selective removal under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) while leaving other protections (e.g., benzoyl, succinate) intact. Monitoring deprotection via UV-vis spectroscopy (λ = 498 nm for DMT cation) ensures stepwise coupling efficiency .

Q. What analytical methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify functional groups (e.g., DMT aromatic protons at δ 7.2–6.8 ppm, succinate carbonyl at δ 170–175 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₄₇H₅₀N₅O₁₀P: 912.3272; observed: 912.3268) .

Advanced Research Questions

Q. How can researchers troubleshoot impurities during phosphoramidite synthesis?

Common impurities include incomplete DMT protection or phosphoramidite oxidation. Use TLC (Rf = 0.5 in 30% ethyl acetate/hexanes) to monitor reaction progress. For oxidation byproducts (e.g., phosphate triesters), employ rigorous anhydrous conditions and molecular sieves. Repurify via flash chromatography with triethylamine-neutralized silica to suppress acid-catalyzed degradation .

Q. What strategies improve regioselective acylation of the 3'-hydroxyl group?

Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in tert-amyl alcohol selectively modifies the 3'-position over the 5'-DMT-protected site, achieving >90% regioselectivity. Alternatively, steric hindrance from the DMT group can be leveraged in chemical acylation with succinic anhydride and DMAP catalysis .

Q. How does the compound’s stability vary under different storage conditions?

The succinate ester is hydrolytically sensitive. Store at –20°C under argon with desiccants (e.g., molecular sieves). Stability assays in acetonitrile/water (95:5) show <5% degradation over 72 hours at 4°C, but rapid hydrolysis occurs at pH >8.0 .

Q. What is the impact of the 3'-O-succinate group on DNA hybridization efficiency?

The succinate linker enables covalent attachment to solid supports (e.g., CPG beads) without steric interference. Hybridization studies using protected probes show <10% reduction in melting temperature (Tm) compared to deprotected strands, confirming compatibility with Watson-Crick pairing .

Q. How can phosphoramidite reactivity be optimized for automated oligonucleotide synthesis?

Activate the phosphoramidite with 0.45 M 5-benzylthio-1H-tetrazole in acetonitrile for 60 seconds, achieving >98% coupling efficiency. Excess reagent (2.5 equiv) and prolonged coupling times (180 seconds) mitigate steric hindrance from the DMT group .

Q. What methods distinguish α/β anomers in related 2'-deoxyadenosine derivatives?

Anomeric configuration is resolved via ¹H NMR: β-anomers show a characteristic H1' doublet (J = 6.8–7.2 Hz) at δ 6.3–6.5 ppm, while α-anomers exhibit upfield shifts (δ 5.8–6.0 ppm) with smaller coupling constants (J = 3–4 Hz). Enzymatic acylation selectively targets β-anomers due to stereoselective binding .

Q. Can the compound be incorporated into oligonucleotides without deprotection?

Yes, protected probes retain hybridization capability. Post-synthesis, treat with aqueous ammonia (55°C, 16 hours) to remove benzoyl and succinate groups. Alternatively, use mild deprotection (e.g., 0.05 M K₂CO₃ in methanol) for base-sensitive modifications .

Data Contradictions and Resolution

  • Synthetic Routes : uses levulinyl protection for 5'-OH, while employs 4'-C-methoxy modifications. These variations highlight context-dependent strategies—levulinyl groups aid in orthogonal deprotection for branched RNA, whereas 4'-modifications enhance metabolic stability .
  • Storage Recommendations : classifies the compound as a combustible solid (WGK 3), but emphasizes hydrolytic sensitivity. Store in non-polar solvents (e.g., anhydrous acetonitrile) to address both concerns .

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